molecular formula C12H5Cl5 B1596334 2,2',3,4,5'-Pentachlorobiphenyl CAS No. 38380-02-8

2,2',3,4,5'-Pentachlorobiphenyl

Cat. No.: B1596334
CAS No.: 38380-02-8
M. Wt: 326.4 g/mol
InChI Key: OPKYDBFRKPQCBS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5’-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. This process resulted in mixtures of different PCB congeners, which were then separated and purified for various applications . due to environmental and health concerns, the production of PCBs has been largely discontinued.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2’,3,4,5’-Pentachlorobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples. It is also used in studies investigating the chemical behavior and degradation pathways of PCBs .

Biology: In biological research, 2,2’,3,4,5’-Pentachlorobiphenyl is used to study the toxicological effects of PCBs on living organisms. It serves as a model compound to investigate the mechanisms of PCB-induced toxicity and bioaccumulation in various species .

Medicine: Research in medicine focuses on the potential health effects of exposure to 2,2’,3,4,5’-Pentachlorobiphenyl. Studies have shown that PCBs can disrupt endocrine function and cause adverse health effects, including cancer and developmental disorders .

Industry: Historically, 2,2’,3,4,5’-Pentachlorobiphenyl was used in industrial applications such as dielectric fluids in transformers and capacitors, as well as in hydraulic fluids and plasticizers. due to its environmental persistence and toxicity, its use has been largely phased out .

Mechanism of Action

2,2’,3,4,5’-Pentachlorobiphenyl exerts its effects through several molecular mechanisms. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are involved in the metabolism and detoxification of various chemicals. Additionally, 2,2’,3,4,5’-Pentachlorobiphenyl can mediate biochemical and toxic effects through its interaction with cellular receptors and signaling pathways, influencing cell-cycle regulation and inflammatory responses .

Comparison with Similar Compounds

  • 2,2’,3,4,4’-Pentachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,3’,4,4’,5-Pentachlorobiphenyl
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,3,4,5,5’-Hexachlorobiphenyl

Uniqueness: 2,2’,3,4,5’-Pentachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which influences its chemical properties, environmental behavior, and biological effects. Compared to other similar compounds, it has distinct toxicological profiles and degradation pathways, making it a valuable compound for studying the environmental and health impacts of PCBs .

Properties

IUPAC Name

1,2,3-trichloro-4-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)12(17)11(7)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKYDBFRKPQCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073497
Record name 2,2',3,4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-02-8
Record name PCB 87
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 87
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X433553891
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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